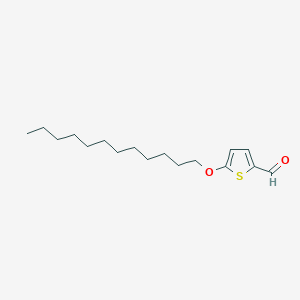
5-(Dodecyloxy)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecyloxy)thiophene-2-carbaldehyde is an organosulfur compound with a thiophene ring substituted at the 5-position with a dodecyloxy group and at the 2-position with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyloxy)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Dodecyloxy)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The dodecyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: 5-(Dodecyloxy)thiophene-2-carboxylic acid.
Reduction: 5-(Dodecyloxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dodecyloxy)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-(Dodecyloxy)thiophene-2-carbaldehyde depends on its specific application. In organic electronics, its role as a building block for semiconductors involves the formation of π-conjugated systems that facilitate charge transport . In medicinal chemistry, its formyl group can participate in various biochemical reactions, potentially interacting with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dodecyloxy group, making it less hydrophobic and potentially less suitable for certain applications.
5-(Methoxy)thiophene-2-carbaldehyde: Contains a shorter alkoxy group, which may affect its solubility and reactivity compared to 5-(Dodecyloxy)thiophene-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and specific electronic characteristics .
Properties
CAS No. |
62071-20-9 |
|---|---|
Molecular Formula |
C17H28O2S |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
5-dodecoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-13-12-16(15-18)20-17/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
QQIBORBEVUXRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















